molecular formula C24H34O7 B1179721 Lophanthoidin F CAS No. 120462-46-6

Lophanthoidin F

Cat. No.: B1179721
CAS No.: 120462-46-6
M. Wt: 434.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Lophanthoidin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Lophanthoidin F is a diterpenoid compound isolated from the dried leaves of Rabdosia lophanthoides, a plant known for its traditional medicinal uses. Research into the biological activity of this compound has revealed several promising pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects. This article summarizes the current understanding of its biological activities based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of diterpenoids, characterized by a specific arrangement of carbon atoms that contributes to its biological activity. Its molecular formula is C20H28O4, and it exhibits a complex structure typical of natural products derived from plant sources.

1. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

  • Research Findings : In vitro studies showed that this compound effectively reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophage cell lines, indicating its potential as an anti-inflammatory agent .

2. Analgesic Activity

The analgesic effects of this compound have been evaluated through various pain models. It has been found to act on opioid receptors, which play a crucial role in pain modulation.

  • Case Study : In a rodent model, administration of this compound resulted in a significant reduction in pain response to thermal stimuli, suggesting its potential use in pain management therapies .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

Comparative Biological Activity Table

Biological ActivityMechanismModel UsedReference
Anti-inflammatoryInhibition of COX-2 and cytokinesHuman macrophage cell lines
AnalgesicOpioid receptor modulationRodent thermal pain model
AnticancerInduction of apoptosisVarious cancer cell lines

Properties

IUPAC Name

2-(10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7/c1-7-30-21-15-16(24(6)10-8-9-23(4,5)22(24)20(21)29)19(28)18(27)14(17(15)26)12(2)11-31-13(3)25/h12,20-22,26,29H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFLKOPTWXVBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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